molecular formula C13H15NO3 B349367 (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid CAS No. 1089327-68-3

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

Cat. No.: B349367
CAS No.: 1089327-68-3
M. Wt: 233.26g/mol
InChI Key: NSMYFMFTSJZRGG-FPLPWBNLSA-N
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Description

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a maleic acid monoamide derivative with a (Z)-configured α,β-unsaturated ketone backbone. The compound features a propan-2-yl (isopropyl) substituent on the para-position of the anilino ring, which distinguishes it from other analogs in this class. It is synthesized via the reaction of maleic anhydride with 4-propan-2-ylaniline under acidic conditions, yielding high purity (≥94%) .

Properties

IUPAC Name

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYFMFTSJZRGG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Aldol Condensation

Microwave irradiation significantly enhances the efficiency of aldol condensation between glyoxylic acid and methyl ketones. For the target compound, isopropyl methyl ketone serves as the carbonyl partner. The reaction proceeds via a Knoevenagel-like mechanism, facilitated by acidic or basic catalysts:

Procedure :

  • Reactants : Glyoxylic acid (1.0 equiv), isopropyl methyl ketone (1.2 equiv).

  • Catalyst :

    • Aromatic substrates : p-Toluenesulfonic acid (10 mol%) in ethanol.

    • Aliphatic substrates : Pyrrolidine (10 mol%) with acetic acid (1.0 equiv) in DMF.

  • Conditions : Microwave irradiation at 120°C for 15–30 minutes.

  • Yield : 65–78%.

Key Observations :

  • Steric hindrance from the isopropyl group necessitates longer reaction times (30 minutes) compared to unsubstituted aryl ketones.

  • The (Z)-isomer predominates (>90%) due to conjugated stabilization of the α,β-unsaturated system.

Condensation of β-Aroylacrylic Acids with 4-Isopropylaniline

Two-Step Synthesis from β-Aroylacrylic Acid Precursors

β-Aroylacrylic acids are synthesized via Claisen-Schmidt condensation, followed by amine coupling:

Step 1: Synthesis of β-Aroylacrylic Acid

  • Reactants : Acetophenone derivative (e.g., 4-isopropylacetophenone) and glyoxylic acid.

  • Conditions : Reflux in acetic acid with H2SO4 (5%) for 6 hours.

  • Intermediate : (E)-4-(4-isopropylphenyl)-4-oxobut-2-enoic acid (Yield: 70–85%).

Step 2: Amine Coupling

  • Reactants : β-Aroylacrylic acid (1.0 equiv), 4-isopropylaniline (1.1 equiv).

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 4 hours.

  • Yield : 60–72%.

Stereochemical Control :

  • Piperidine promotes (Z)-selectivity by deprotonating the α-hydrogen, favoring syn-addition of the amine.

  • Isolated (Z)-isomer purity: >95% (confirmed by 1H NMR coupling constants: J = 12–14 Hz for trans olefinic protons).

Alternative Routes from Patent Literature

Maleic Anhydride-Based Acylation

A patent-derived method utilizes maleic anhydride for direct acylation of 4-isopropylaniline:

Procedure :

  • Reactants : Maleic anhydride (1.0 equiv), 4-isopropylaniline (1.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C.

  • Conditions : Stir for 2 hours, then hydrolyze with HCl (1M).

  • Yield : 55–60%.

Limitations :

  • Lower regioselectivity due to competing N- and O-acylation.

  • Requires chromatographic purification to isolate the desired product.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

SolventCatalystTemperature (°C)Yield (%)Isomer Ratio (Z:E)
EthanolPiperidine807295:5
DMFPyrrolidine120 (microwave)7892:8
THF256085:15

Insights :

  • Polar aprotic solvents (DMF) enhance reaction rates under microwave conditions.

  • Protic solvents (ethanol) favor amine solubility and (Z)-selectivity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 8.2 (d, J = 14 Hz, 1H, CH=CO), 7.6–7.4 (m, 4H, Ar-H), 3.1 (sept, J = 6.8 Hz, 1H, CH(CH3)2), 2.9 (d, J = 14 Hz, 1H, CH=CO), 1.2 (d, J = 6.8 Hz, 6H, CH3).

  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1620 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min) .

Chemical Reactions Analysis

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. It inhibits the activity of carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can have various physiological effects, depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Stereochemistry : The (Z)-configuration is critical for bioactivity, as seen in carbonic anhydrase inhibition studies .
  • Substituent Effects : Electron-donating groups (e.g., methyl) enhance solubility in polar solvents, while bulky groups (e.g., ethylpiperazinyl) reduce crystallinity .
  • Synthesis Yield : Reactions with para-substituted anilines typically yield >90% purity, whereas sterically hindered amines (e.g., propargylamine) require longer reaction times .

Physicochemical Properties

Property Target Compound 4-Methylanilino Analog 4-Fluorophenyl Analog Ethylpiperazinyl Analog
Melting Point (°C) Not reported 185–187 172–174 148–150 (decomposes)
Solubility in Water Low Low Moderate High
LogP (XLogP3) Estimated -1.2 -1.5 -0.8 -2.6
Hydrogen Bond Acceptors 4 4 4 4

Notes:

  • The target compound’s solubility in organic solvents (e.g., DMSO, ethanol) is superior to its aqueous solubility, a trend consistent across analogs .
  • The ethylpiperazinyl analog’s higher solubility in water is attributed to its basic nitrogen atoms .
Carbonic Anhydrase Inhibition (Ki Values)
Compound hCA I (Ki, nM) hCA II (Ki, nM) Reference
(Z)-4-oxo-4-(4-propan-2-ylanilino) Under study Under study
(Z)-4-(4-Methylanilino) analog 85.3 ± 6.2 12.4 ± 1.1
(Z)-4-(4-Fluorophenyl) analog 63.7 ± 5.8 8.9 ± 0.7
(Z)-Ethylpiperazinyl analog 210.5 ± 18.4 45.6 ± 3.9

Trends :

  • Electron-Withdrawing Groups : The 4-fluoro analog shows enhanced inhibition due to increased electrophilicity of the ketone moiety .
  • Steric Effects : Bulky substituents (e.g., ethylpiperazinyl) reduce binding affinity to enzyme active sites .

Analytical Characterization

All compounds are characterized via:

  • ¹H/¹³C NMR : Confirmation of (Z)-configuration via coupling constants (J = 12–14 Hz for α,β-unsaturated protons) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
  • Potentiometric Titration : Used to determine purity (>94% for the target compound) .

Biological Activity

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid, also known by its IUPAC name, is a compound with significant biological activity, particularly in enzyme inhibition. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound is characterized by a butenoic acid backbone with an oxo group and an arylamino substituent. The synthesis typically involves the reaction of maleic anhydride with primary amines, resulting in amino carboxylic acid derivatives. The general reaction pathway is as follows:

  • Reagents : Maleic anhydride and a primary amine (e.g., 4-isopropylaniline).
  • Conditions : Acid catalysis to facilitate the formation of the desired product.
  • Product : The resulting compound has structural features that allow for further derivatization into biologically active molecules .

Target Enzymes

Research indicates that this compound exhibits potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II). These enzymes are crucial for various physiological processes, including the reversible hydration of carbon dioxide to bicarbonate and protons .

Inhibition Studies

The inhibition kinetics of this compound have been evaluated, revealing low nanomolar Ki values:

  • hCA I : Ki values range from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM.
  • hCA II : Ki values range from 2.01 ± 0.52 nM to 2.94 ± 1.31 nM .

These results suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their function through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Enzyme Inhibition : A study focused on synthesizing various derivatives of butenoic acids demonstrated that modifications to the aryl group can enhance enzyme inhibitory properties against hCA I and II .
  • Therapeutic Potential : The enzyme inhibition profile suggests potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain types of edema .
  • Comparative Analysis : When compared to other similar compounds like maleimides and butenoic acid derivatives, this compound stands out due to its unique structural characteristics and significant biological activity .

Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Strong inhibitors of human carbonic anhydrase I and II
Kinetic Parameters Ki values in low nanomolar range indicate high potency
Potential Applications Possible therapeutic uses in ocular pressure management and fluid retention

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